Diclofop-methyl

Description

Propriétés

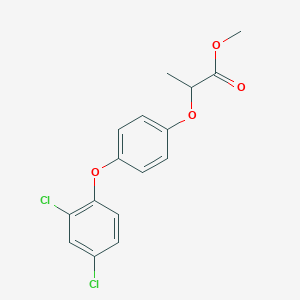

IUPAC Name |

methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACHBFVBHLGWSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032605 | |

| Record name | (+-)-Diclofop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diclofop methyl appears as colorless crystals. Decomposed by either strong acid or base. Used as a selective herbicide., Colorless odorless solid; [HSDB] | |

| Record name | DICLOFOP METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dichlofop-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

175-177 °C at 0.1 mm Hg | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

38 °C (Closed cup) | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water at 22 °C, 3 mg/l. Readily soluble in common organic solvents, eg, acetone 2490, diethyl ether 2280, xylene 2530, ethanol 110, light petroleum (BP 60-95 °C) 60 (all in g/l at 20 °C). | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000035 [mmHg], 0.034 mPa at 20 °C | |

| Record name | Dichlofop-methyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4766 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

51338-27-3 | |

| Record name | DICLOFOP METHYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18111 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diclofop-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51338-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diclofop-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051338273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclofop-methyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (+-)-Diclofop-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICLOFOP-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T8QCB25UO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

39-41 °C | |

| Record name | DICHLORFOP-METHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6607 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diclofop-Methyl on Acetyl-CoA Carboxylase (ACCase)

Introduction

Diclofop-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (FOPs) chemical class, first introduced in the late 1970s.[1][2][3][4] It is highly effective for controlling grass weeds, particularly in broadleaf crops.[3][5] Its herbicidal activity stems from the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway.[1][5] This guide provides a detailed technical overview of the molecular mechanism of this compound's action on ACCase, intended for researchers and professionals in drug development and agricultural science.

Core Mechanism of Action

This compound itself is a pro-herbicide. Upon absorption through the foliage, it is rapidly hydrolyzed within the plant cell to its biologically active form, diclofop (B164953) acid.[4][6] The herbicidal action is specifically targeted at the plastidic, homomeric form of ACCase found in most grass species.[7][8] This selectivity is the basis for its effectiveness against grassy weeds while leaving dicotyledonous crops unharmed, as dicots possess a herbicide-insensitive heteromeric ACCase in their plastids.[2][4]

ACCase catalyzes the first committed step in fatty acid synthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][9] This reaction occurs in two distinct half-reactions:

-

Biotin (B1667282) Carboxylase (BC) domain: Carboxylation of a biotin prosthetic group.

-

Carboxyltransferase (CT) domain: Transfer of the carboxyl group from biotin to acetyl-CoA.

Diclofop acid specifically inhibits the Carboxyltransferase (CT) domain .[3] Kinetic studies have characterized diclofop as a linear, noncompetitive inhibitor with respect to the acetyl-CoA substrate.[10] This indicates that the herbicide does not bind to the same site as acetyl-CoA but rather to a distinct allosteric site, which, when occupied, prevents the catalytic reaction from proceeding.[3] The inhibition of ACCase leads to a depletion of malonyl-CoA, halting the production of fatty acids necessary for membrane synthesis and ultimately causing cell death in the meristematic regions of susceptible plants.[5]

Caption: ACCase reaction pathway and the point of inhibition by diclofop-acid.

Structural Basis of Inhibition

The molecular basis for diclofop's inhibitory action has been elucidated through crystallographic studies of the yeast ACCase CT domain in complex with the herbicide.[11][12] These studies reveal that diclofop binds within a deep, hydrophobic pocket located at the interface of the CT domain dimer.[12]

Binding of the inhibitor induces significant conformational changes in several active site residues, which is essential for creating the binding pocket.[12] The carboxyl group of diclofop acid forms crucial interactions within the active site. The R-enantiomer of diclofop acid shows a stronger binding affinity and greater herbicidal activity than the S-enantiomer, which is explained by the stereospecific interactions within the binding pocket.[6][12] The aromatic rings of diclofop settle into the hydrophobic pocket, stabilizing the complex.[12] This binding event physically obstructs the active site, preventing the transfer of the carboxyl group to acetyl-CoA and thus inhibiting enzyme function.

Caption: Logical model of diclofop-acid binding at the ACCase CT dimer interface.

Quantitative Data on Diclofop Inhibition

The inhibitory potency of diclofop has been quantified through various biochemical assays and computational models. These values are critical for understanding the herbicide's efficacy and the impact of resistance-conferring mutations.

| Parameter | Species | Biotype/Genotype | Value | Notes | Reference |

| Ki (slope) | Lolium multiflorum | Susceptible | 0.08 µM | Inhibition constant vs. acetyl-CoA. | [10] |

| Ki (intercept) | Lolium multiflorum | Susceptible | 0.44 µM | Inhibition constant vs. acetyl-CoA. | [10] |

| Ki app | Lolium multiflorum | Resistant | 6.5 µM | Apparent inhibition constant. | [10] |

| I₅₀ | Lolium multiflorum | Susceptible | - | ACCase I isoform. | [13] |

| I₅₀ | Lolium multiflorum | Resistant | 19-fold > Susceptible | ACCase I isoform. | [13] |

| I₅₀ | Lolium rigidum | Homozygous 1781-Leu (R) | >100 µM | R/S Ratio: >17 | [7] |

| I₅₀ | Lolium rigidum | Susceptible | ~6 µM | - | [7] |

| Binding Energy | Lolium multiflorum | Wild-Type ACCase | -6.2 kcal/mol | Computational molecular docking. | [1] |

| Binding Energy | Lolium multiflorum | I1781M Mutant | -5.4 kcal/mol | Reduced binding affinity. | [1] |

| Binding Energy | Lolium multiflorum | I2041N Mutant | -5.1 kcal/mol | Reduced binding affinity. | [1] |

| Binding Energy | Lolium multiflorum | C2088R Mutant | -4.7 kcal/mol | Reduced binding affinity. | [1] |

Mechanisms of Resistance

Widespread use of this compound has led to the evolution of resistant weed populations. The primary mechanism is target-site resistance, involving single nucleotide polymorphisms in the ACCase gene that result in amino acid substitutions within the CT domain.[1][7] These mutations, such as I1781L, I2041N, and C2088R, are located in or near the herbicide binding pocket.[1][7] They reduce the binding affinity of diclofop, rendering the enzyme less sensitive to inhibition, as reflected in higher I₅₀ and binding energy values for resistant biotypes.[1][7][13]

Experimental Protocols

ACCase Activity Assay (In Vitro Inhibition)

This protocol outlines a common method for measuring ACCase activity and its inhibition by herbicides, often by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

a. Enzyme Extraction:

-

Harvest 1-2 grams of fresh leaf tissue from young, actively growing plants.[14]

-

Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle.[14]

-

Homogenize the powder in a cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 1 mM EDTA, 10% glycerol, 20 mM DTT, and protease inhibitors).[14]

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant containing the crude enzyme extract. The protein concentration should be determined using a standard method like the Bradford assay.

b. Activity Assay:

-

Prepare a reaction mixture containing buffer (e.g., Tricine-HCl), ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃ (radiolabeled sodium bicarbonate).

-

Add a known concentration of diclofop acid (or a solvent control) to the reaction tubes. A dilution series is used to determine I₅₀ values.[15]

-

Pre-incubate the enzyme extract with the reaction mixture and inhibitor for 5-10 minutes at 30-34°C to allow for binding.

-

Initiate the reaction by adding the substrate, acetyl-CoA.

-

Allow the reaction to proceed for a fixed time (e.g., 10-20 minutes).

-

Stop the reaction by adding a strong acid (e.g., 6 M HCl). This terminates the enzymatic reaction and removes unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

-

After drying, measure the remaining acid-stable radioactivity (incorporated into malonyl-CoA) using liquid scintillation counting.

-

Calculate ACCase activity as nmol of H¹⁴CO₃ fixed per mg of protein per minute. Inhibition is expressed as a percentage of the activity in the solvent control.[8]

Molecular Docking of Diclofop to ACCase CT Domain

This protocol provides a general workflow for computational modeling of the herbicide-enzyme interaction.

a. Preparation of Structures:

-

Receptor: Obtain the 3D crystal structure of the ACCase CT domain from a protein database (e.g., PDB). If a precise structure is unavailable, a homology model can be built using a template (e.g., yeast ACCase).[1]

-

Ligand: Retrieve the 3D structure of diclofop acid from a chemical database like PubChem.[1] Optimize the ligand's geometry and assign charges using computational chemistry software.

b. Docking Simulation:

-

Prepare the receptor by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Define the binding site (or "grid box") on the receptor, typically centered on the known active site or the region where resistance mutations occur.

-

Use a docking program (e.g., AutoDock, GOLD) to systematically sample conformations of the ligand within the defined binding site.

-

The program will score and rank the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[1]

c. Analysis:

-

Analyze the top-ranked poses to identify the most favorable binding mode.

-

Examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between diclofop acid and the amino acid residues of the enzyme.

-

Use this data to predict how mutations (e.g., I1781L) might alter these interactions and reduce binding affinity.[1]

Caption: Experimental workflow for identifying target-site resistance mutations in ACCase.

References

- 1. mdpi.com [mdpi.com]

- 2. scielo.br [scielo.br]

- 3. scielo.br [scielo.br]

- 4. 15.6 Herbicides that Inhibit ACCase – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Enantioselective damage of diclofop acid mediated by oxidative stress and acetyl-CoA carboxylase in nontarget plant Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diversity of Acetyl-Coenzyme A Carboxylase Mutations in Resistant Lolium Populations: Evaluation Using Clethodim - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Bases for Sensitivity to Acetyl-Coenzyme A Carboxylase Inhibitors in Black-Grass - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance [frontiersin.org]

- 10. Purification and Characterization of Acetyl-Coenzyme A Carboxylase from Diclofop-Resistant and -Susceptible Lolium multiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular basis for the inhibition of the carboxyltransferase domain of acetyl-coenzyme-A carboxylase by haloxyfop and diclofop - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance to acetyl CoA carboxylase-inhibiting herbicides in Lolium multiflorum | Weed Science | Cambridge Core [cambridge.org]

- 14. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 15. Biochemical and structural characterization of quizalofop-resistant wheat acetyl-CoA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Diclofop-Methyl: Molecular Structure, Properties, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the herbicide diclofop-methyl, focusing on its core chemical and biological characteristics. The information is tailored for a scientific audience, presenting detailed data on its molecular structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Molecular Identity and Chemical Formula

This compound is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class of chemicals.[1] It is primarily used to control annual grass weeds in a variety of broadleaf crops and cereals.[2][3] The active herbicidal compound is diclofop (B164953) acid, which is formed in plants and soil following the hydrolysis of the methyl ester.[4]

-

IUPAC Name: methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate[5]

-

CAS Number: 51338-27-3[5]

-

Molecular Formula: C₁₆H₁₄Cl₂O₄[5]

-

Synonyms: Illoxan, Hoelon, Hoegrass, Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propionate[5]

Molecular Structure (2D):

Physicochemical and Toxicological Data

The physical and chemical properties of this compound are critical for understanding its environmental fate, formulation, and analytical behavior. Key quantitative data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 341.2 g/mol | [5] |

| Physical Appearance | Colorless to earth-yellow crystals | [5] |

| Melting Point | 39-41 °C | [5] |

| Vapor Pressure | 0.25 mPa (at 20 °C) | |

| Water Solubility | 0.8 mg/L (at 20 °C, pH 5.7) | |

| Solubility in Organic Solvents (g/L at 20°C) | ||

| Acetone (B3395972) | >500 | |

| Toluene (B28343) | >500 | |

| Methanol (B129727) | 120 | |

| n-Hexane | 50 | |

| Acute Oral LD₅₀ (Rat) | 481-693 mg/kg |

Mechanism of Action: Inhibition of Lipid Biosynthesis

This compound's herbicidal activity stems from its ability to disrupt fatty acid synthesis in susceptible grass species. After absorption into the plant, the methyl ester is rapidly hydrolyzed to its biologically active form, diclofop acid.

This active metabolite specifically inhibits the enzyme Acetyl-CoA Carboxylase (ACCase). ACCase catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. By blocking this crucial step, the herbicide prevents the formation of the phospholipids (B1166683) necessary for building new cell membranes, thereby halting cell growth and division, particularly in meristematic tissues. This leads to a cessation of growth, followed by chlorosis and necrosis of new leaves, and ultimately, plant death. Most broadleaf plants are naturally tolerant due to a less sensitive form of the ACCase enzyme.

Experimental Protocols

Representative Synthesis of this compound

The synthesis of this compound is achieved through the esterification of its corresponding carboxylic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid (diclofop acid). A common laboratory method is the Fischer-Speier esterification, which utilizes an acid catalyst.

Materials:

-

2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid (diclofop acid)

-

Methanol (anhydrous, reagent grade)

-

Sulfuric acid (concentrated, catalyst)

-

Sodium bicarbonate (saturated aqueous solution)

-

Sodium sulfate (B86663) (anhydrous)

-

Toluene or other suitable organic solvent

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of diclofop acid in an excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution. The flask may warm slightly.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Maintain reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, concentrate the reaction mixture using a rotary evaporator to remove the excess methanol.

-

Extraction: Dissolve the resulting residue in a suitable organic solvent like toluene or diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted diclofop acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

Purification: If necessary, the product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Residue Analysis in Soil by Gas Chromatography

This protocol outlines a method for the quantitative analysis of this compound and its primary metabolite, diclofop acid, in soil samples using Gas Chromatography with an Electron Capture Detector (GC-ECD).

Materials and Instrumentation:

-

Solvents: Acetone, light petroleum, toluene (pesticide residue grade)

-

Reagents: Anhydrous sodium sulfate, pentafluorobenzyl bromide (PFBBr) for derivatization

-

Cleanup Columns: Glass column packed with layers of alumina, silver-alumina, and Florisil.

-

Instrumentation: Gas chromatograph equipped with an Electron Capture Detector (ECD), a suitable capillary column (e.g., DB-5 or equivalent), and a rotary evaporator.

Procedure:

-

Extraction:

-

Weigh 20 g of air-dried, sieved soil into a flask.

-

Add a mixture of acetone and light petroleum and shake vigorously for 1 hour on a mechanical shaker.

-

Filter the extract under suction.

-

Concentrate the filtrate using a rotary evaporator. The extract now contains both this compound and its metabolite, diclofop acid.

-

-

Cleanup:

-

Prepare a chromatographic column packed with sequential layers of anhydrous sodium sulfate, Florisil, silver-alumina, alumina, and a final top layer of anhydrous sodium sulfate.

-

Pass the concentrated extract through the cleanup column.

-

Elute the analytes with a suitable solvent mixture.

-

Collect the eluate and concentrate it to a small volume.

-

-

Derivatization (for Diclofop Acid):

-

Diclofop acid is non-volatile and requires derivatization for GC analysis. The concentrated extract is reacted with pentafluorobenzyl bromide (PFBBr) in the presence of a base to convert the acid to its pentafluorobenzyl ester.

-

This derivative is highly responsive to the ECD. This compound does not react and is analyzed directly.

-

-

GC-ECD Analysis:

-

Inject an aliquot of the final prepared sample into the GC-ECD.

-

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Oven Program: Start at 150°C, ramp to 280°C.

-

Detector Temperature: 300°C

-

Carrier Gas: Nitrogen or Helium

-

-

-

Quantification:

-

Identify and quantify the peaks for this compound and the diclofop-PFB derivative by comparing their retention times and peak areas to those of known analytical standards run under the same conditions. Construct a calibration curve for accurate quantification. The detection limits for this method are typically in the range of 0.01 to 0.05 mg/kg.[5]

-

References

CAS number and IUPAC name for diclofop-methyl

An In-depth Technical Guide to Diclofop-methyl

This technical guide provides a comprehensive overview of the herbicide this compound, designed for researchers, scientists, and professionals in drug development. It covers its chemical identity, mechanism of action, metabolic pathways, and relevant experimental protocols.

Chemical Identification

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₁₆H₁₄Cl₂O₄ | [1][4][9] |

| Molecular Weight | 341.19 g/mol | [2][3][4] |

| Appearance | Colorless crystals or white crystalline solid | [8][9] |

| Melting Point | 39-41 °C | [8] |

| Water Solubility | 50 mg/L at 22 °C | [8] |

| Solubility (Organic) | Readily soluble in acetone (B3395972), xylene, and methanol | [8] |

| Vapor Pressure | 3.4 x 10⁻⁷ mbar at 30 °C | [8] |

Mechanism of Action

This compound is a selective, systemic post-emergence herbicide with contact action.[6][7] It belongs to the aryloxyphenoxypropionate (AOPP) chemical family.[4][10] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[6][10]

Upon application, this compound is absorbed primarily through the leaves.[7] Inside the plant, it undergoes rapid hydrolysis to its biologically active form, diclofop (B164953) acid.[4][7][10][11] Diclofop acid then inhibits ACCase, a critical enzyme in the biosynthesis of fatty acids and lipids.[6][10] This disruption of lipid formation prevents the creation and maintenance of cell membranes, ultimately halting plant growth and leading to cell death.[7][10]

Caption: Mechanism of action for this compound.

Metabolism

The metabolism of this compound is a key factor in its selectivity and persistence. The primary metabolic step in all plants is the demethylation of this compound to the active diclofop acid.[12] Subsequent metabolic pathways differ between susceptible and resistant plant species.

-

In Susceptible Plants: Diclofop acid can be reversibly converted to a glucose ester conjugate.[12]

-

In Resistant Plants: Resistant species can detoxify the herbicide more effectively. Diclofop acid undergoes aryl hydroxylation, a reaction likely mediated by cytochrome P450 enzymes, followed by conjugation to form an acidic aryl glycoside of diclofop.[12]

In soil, this compound is rapidly hydrolyzed to diclofop acid.[11][13] This is followed by further degradation, which can include decarboxylation and cleavage of the ether linkage.[11] The half-life of this compound in moist soil is short, with as much as 85% hydrolyzed within 24 hours of application.[14]

Caption: Metabolism of this compound in plants.

Toxicological Data Summary

The following table presents a summary of key toxicological data for this compound.

| Parameter | Species | Value | References |

| Acute Oral LD₅₀ | Rat | 557-580 mg/kg | |

| Acute Dermal LD₅₀ | Rabbit | >5000 mg/kg | |

| Inhalation LC₅₀ (4h) | Rat | 8.3 mg/L (36% EC formulation) | [8] |

| Acceptable Daily Intake (ADI) | Human | 0.002 mg/kg bw | [15] |

Experimental Protocols

Determination of this compound and Diclofop Residues in Soil and Crops

This protocol is based on a method for determining residues by gas chromatography (GC) with an electron-capture detector (ECD).[16]

-

Extraction:

-

Homogenize a representative sample of soil or crop material.

-

Extract the residues by shaking with a mixture of acetone and light petroleum.

-

Filter the extract to remove solid particles.

-

-

Concentration and Derivatization:

-

Concentrate the filtrate using a rotary evaporator.

-

For the analysis of the metabolite diclofop, perform a derivatization step to convert it to its pentafluorobenzyl derivative to enhance its detectability by GC-ECD.

-

-

Purification (Clean-up):

-

Prepare a chromatographic column packed with alumina, silver-alumina, and Florisil.

-

Apply the concentrated extract (and derivatized product) to the top of the column.

-

Elute the analytes with an appropriate solvent system.

-

Collect the eluate containing this compound and the diclofop derivative.

-

-

Analysis:

-

Concentrate the purified eluate to a small volume.

-

Inject an aliquot into a gas chromatograph equipped with an electron-capture detector (GC-ECD).

-

Quantify the analytes by comparing peak areas with those of known analytical standards. The detection limits for this method are reported to be between 0.01 and 0.05 mg/kg.[16]

-

Caption: Experimental workflow for residue analysis.

Soil Metabolism Study Protocol

This protocol outlines a method to study the degradation of radiolabeled this compound in soil.[13]

-

Soil Preparation and Treatment:

-

Use a characterized soil type (e.g., parabrown podzol).

-

Adjust soil moisture to a defined level (e.g., 40% of maximum water holding capacity).

-

Prepare an acetone solution of ¹⁴C-labeled this compound.

-

Apply the solution to the soil samples to achieve a target concentration (e.g., 1 ppm).

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 22 °C).

-

To monitor mineralization (breakdown to CO₂), include parallel samples in a system that traps evolved ¹⁴CO₂ in a solution like ethanolamine:methanol.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 2, 8, 16, 32, 64, 96 days), take triplicate soil samples.

-

Extract this compound and its degradation products from the soil using a suitable solvent like acetone, followed by partitioning into an organic solvent.

-

-

Analysis of Extracts:

-

Measure the total radioactivity in the extracts using liquid scintillation counting (LSC).

-

Separate the parent compound and its metabolites using thin-layer chromatography (TLC) with a solvent system such as benzene:methanol:acetic acid (85:10:5).

-

Identify and quantify the radioactive spots corresponding to this compound and its metabolites (e.g., diclofop acid) by comparing with standards and using a radio-TLC scanner or autoradiography.

-

-

Analysis of Bound Residues and Mineralization:

-

Determine soil-bound residues by combusting the extracted soil in a sample oxidizer and measuring the trapped ¹⁴CO₂.

-

Quantify the ¹⁴CO₂ trapped from the incubation flasks throughout the experiment using LSC to determine the rate of mineralization.

-

References

- 1. Diclofop methyl [webbook.nist.gov]

- 2. This compound | CAS 51338-27-3 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS 51338-27-3 | LGC Standards [lgcstandards.com]

- 4. This compound (D): A Post-Emergent Grass Herbicide [jindunchemical.com]

- 5. This compound: A Selective Post-Emergence Herbicide [jindunchemical.com]

- 6. This compound (Ref: HOE 023408) [sitem.herts.ac.uk]

- 7. This compound | Weed Killer Manufacturer [weedcontrolproduct.com]

- 8. EXTOXNET PIP - DICLOFOP - METHYL [extoxnet.orst.edu]

- 9. guidechem.com [guidechem.com]

- 10. How this compound (D) Controls Grass Weeds in Cereal Crops with Precision [jindunchemical.com]

- 11. This compound | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ias.ac.in [ias.ac.in]

- 14. ccme.ca [ccme.ca]

- 15. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 16. Determination of this compound and diclofop residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mode of Action of Diclofop-Methyl as an ACCase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diclofop-methyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (APP) or "fop" chemical family. It is a Group A (HRAC) or Group 1 (WSSA) herbicide that effectively controls a wide range of annual grass weeds in various broadleaf crops and some cereals. Its mode of action lies in the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible grass species. This guide provides a comprehensive technical overview of the biochemical mechanism of this compound, the structure and function of its target enzyme, the basis for its selectivity, the mechanisms of weed resistance, and detailed experimental protocols for its study.

Introduction to this compound

This compound is applied as a methyl ester, which is a pro-herbicide. Following foliar absorption, it is rapidly hydrolyzed within the plant to its biologically active form, diclofop (B164953) acid.[1] This active metabolite is then translocated to the meristematic tissues, where it exerts its inhibitory effect.[1] The disruption of fatty acid synthesis ultimately leads to the cessation of cell membrane production, growth arrest, and eventual death of the susceptible grass weed.

The Target Enzyme: Acetyl-CoA Carboxylase (ACCase)

ACCase is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.

ACCase Structure and Isoforms

In the plant kingdom, two main structural forms of ACCase exist:

-

Homomeric ACCase: A large, multifunctional polypeptide (~220-240 kDa) containing all three functional domains: biotin (B1667282) carboxylase (BC), biotin carboxyl carrier protein (BCCP), and carboxyltransferase (CT). This form is typically found in the cytoplasm of most plants and in the plastids of grasses (Poaceae).

-

Heteromeric ACCase: Composed of four separate subunits that correspond to the three functional domains (the CT domain itself is comprised of α and β subunits). This prokaryotic-type enzyme is located in the plastids of most dicotyledonous (broadleaf) plants.

This distribution of ACCase isoforms is the primary determinant of this compound's selectivity.

Mechanism of Action: Inhibition of the Carboxyltransferase Domain

Diclofop acid, the active form of this compound, specifically targets and inhibits the carboxyltransferase (CT) domain of the homomeric, plastidic ACCase found in susceptible grasses. The inhibition is reversible and non-competitive with respect to the substrates ATP and bicarbonate, but it displays a near-competitive or non-competitive inhibition pattern with respect to acetyl-CoA, indicating that the herbicide binds at or near the acetyl-CoA binding site on the CT domain. This binding prevents the transfer of the carboxyl group from biotin to acetyl-CoA, thereby halting the production of malonyl-CoA and, consequently, the entire fatty acid synthesis pathway.

Figure 1: Diclofop acid inhibits the homomeric ACCase in grass plastids.

Basis of Selectivity

The selective herbicidal activity of this compound is primarily due to the structural differences between the ACCase enzymes in susceptible grasses and tolerant broadleaf plants.

-

Susceptible Grasses: Possess the homomeric form of ACCase in their plastids, which is highly sensitive to inhibition by diclofop acid.

-

Tolerant Broadleaf Plants: Contain the heteromeric, prokaryotic-type ACCase in their plastids, which is naturally insensitive to aryloxyphenoxypropionate herbicides. While they do have a homomeric ACCase in the cytoplasm, it is also significantly less sensitive to diclofop acid.

-

Tolerant Cereals (e.g., Wheat): Wheat and barley exhibit tolerance to this compound primarily through rapid metabolic detoxification of the herbicide, rather than an insensitive ACCase. The diclofop acid is quickly hydroxylated and conjugated to non-phytotoxic compounds.

Mechanisms of Resistance

The intensive use of this compound has led to the evolution of resistant weed populations. The primary mechanisms of resistance are:

-

Target-Site Resistance (TSR): This involves mutations in the gene encoding the plastidic ACCase, leading to amino acid substitutions that reduce the binding affinity of diclofop acid to the enzyme. Common mutations occur at positions such as Isoleucine-1781, Tryptophan-2027, Isoleucine-2041, and Aspartate-2078.

-

Non-Target-Site Resistance (NTSR): This mechanism involves enhanced metabolic detoxification of the herbicide. Resistant plants exhibit increased activity of enzymes such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, which rapidly metabolize diclofop acid into inactive forms before it can reach its target site.

Figure 2: Mechanisms of resistance to this compound.

Data Presentation

Inhibition of ACCase by Diclofop Acid

| Weed Species | Biotype | IC50 (µM) | Resistance Factor (RF) | Reference |

| Avena sterilis | Susceptible | - | - | [2] |

| Avena sterilis | Resistant | - | 5-6x greater than susceptible | [2] |

| Setaria viridis | Susceptible (ACCase I) | ~3.0 | - | [3] |

| Setaria viridis | Resistant (ACCase I) | ~92.4 | 30.8 | [3] |

| Lolium multiflorum | Susceptible | - | - | [2] |

| Lolium multiflorum | Resistant | - | ~28x greater than susceptible | [2] |

IC50: Concentration of inhibitor required to reduce enzyme activity by 50%. Resistance Factor (RF): IC50 of resistant biotype / IC50 of susceptible biotype. Note: Specific IC50 values can vary depending on assay conditions.

Herbicidal Efficacy of this compound on Wild Oats (Avena fatua)

| Application Rate (g a.i./ha) | Weed Control Efficacy (%) | Reference |

| 750 | ~43 (dry weight reduction) | [4] |

| Recommended Field Rate | Pre-emergence: ~70.5 | [1] |

| Recommended Field Rate | Early Post-emergence: ~65 | [1] |

Experimental Protocols

Protocol for ACCase Extraction and In Vitro Inhibition Assay

This protocol is adapted from methodologies used for studying ACCase inhibition.

1. Plant Material:

-

Grow susceptible and resistant weed biotypes in a controlled environment (greenhouse or growth chamber).

-

Harvest fresh, young leaf tissue (typically 10-20 g) from plants at the 2-4 leaf stage.

2. ACCase Extraction:

-

Freeze the harvested leaf tissue immediately in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM Tricine-HCl pH 8.0, 0.5 M glycerol, 2 mM EDTA, 10 mM KCl, 0.5 M sucrose, 1 mM DTT, 1 mM PMSF).

-

Filter the homogenate through layers of cheesecloth or Miracloth.

-

Centrifuge the filtrate at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C.

-

The resulting supernatant contains the crude enzyme extract.

3. ACCase Activity Assay:

-

The assay measures the incorporation of radiolabeled bicarbonate (H¹⁴CO₃⁻) into an acid-stable product (malonyl-CoA).

-

Prepare a reaction mixture containing:

-

Tricine-HCl buffer (pH 8.0-8.5)

-

ATP

-

MgCl₂

-

KCl

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA)

-

NaH¹⁴CO₃

-

Acetyl-CoA

-

-

For inhibition studies, pre-incubate the enzyme extract with various concentrations of diclofop acid for a short period before initiating the reaction.

-

Start the reaction by adding acetyl-CoA.

-

Incubate at a controlled temperature (e.g., 30-34°C) for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl).

-

Dry the samples to remove unreacted ¹⁴CO₂.

-

Resuspend the residue and measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the rate of ACCase activity.

-

For inhibition studies, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of diclofop acid that causes 50% inhibition of ACCase activity) from the dose-response curve.

Protocol for Analysis of this compound and its Metabolites in Plant Tissue (Adapted from GC and HPLC Methods)

This protocol outlines a general procedure for the extraction and analysis of this compound and its primary metabolite, diclofop acid.

1. Sample Preparation:

-

Harvest plant tissue (shoots and roots) at various time points after treatment with this compound.

-

Weigh and immediately freeze the samples in liquid nitrogen to halt metabolic processes.

-

Homogenize the frozen tissue.

2. Extraction:

-

Extract the homogenized tissue with a suitable organic solvent mixture (e.g., acetone-light petroleum or acidified acetonitrile).[5][6]

-

For a more exhaustive extraction, multiple extraction steps may be necessary.

-

To analyze conjugated metabolites, an alkaline hydrolysis step can be included to release the parent diclofop acid.[7]

3. Cleanup:

-

Concentrate the crude extract under reduced pressure.

-

Purify the extract using solid-phase extraction (SPE) or column chromatography with adsorbents like Florisil, alumina, or graphitized carbon black to remove interfering plant pigments and lipids.[5][6]

4. Analysis by HPLC-MS/MS:

-

Reconstitute the purified extract in a suitable solvent for HPLC analysis.

-

Use a reverse-phase C18 column for separation.

-

Employ a gradient elution with a mobile phase consisting of acidified water and acetonitrile.

-

Detect and quantify this compound and diclofop acid using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[6]

5. Data Analysis:

-

Generate standard curves for this compound and diclofop acid.

-

Quantify the amounts of the parent compound and its metabolite in the plant extracts based on the standard curves.

-

Express the results as concentration per unit of fresh or dry weight of the plant tissue.

Figure 3: Workflow for this compound metabolism analysis in plants.

Conclusion

This compound remains a valuable tool for the selective control of grass weeds. Its efficacy is rooted in the specific inhibition of the carboxyltransferase domain of the homomeric plastidic ACCase, a vital enzyme in fatty acid biosynthesis. Understanding the intricacies of its mode of action, the basis of its selectivity, and the molecular mechanisms of resistance is crucial for the development of sustainable weed management strategies and for guiding the discovery of new herbicidal compounds. The experimental protocols provided herein offer a framework for researchers to further investigate the interactions between this compound and its target, contributing to the ongoing efforts in crop protection and weed science.

References

- 1. caws.org.nz [caws.org.nz]

- 2. researchgate.net [researchgate.net]

- 3. sdbindex.com [sdbindex.com]

- 4. jrweedsci.com [jrweedsci.com]

- 5. Determination of this compound and diclofop residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. relana-online.de [relana-online.de]

An In-depth Technical Guide to the Hydrolysis of Diclofop-Methyl to its Active Acid Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diclofop-methyl is a selective post-emergence herbicide used for the control of annual grassy weeds. Its herbicidal activity is primarily attributed to its hydrolysis product, diclofop (B164953) acid. This technical guide provides a comprehensive overview of the hydrolysis process, the factors influencing it, and the mechanism of action of the resulting active form. The guide also includes detailed experimental protocols for the analysis of this compound and its acid metabolite, along with quantitative data and visual representations of the key pathways.

Hydrolysis of this compound

This compound, the methyl ester of diclofop, undergoes rapid hydrolysis to its biologically active free acid form, diclofop, in both soil and target plants.[1][2][3] This conversion is a critical step for its herbicidal efficacy, as the acid form is a potent inhibitor of acetyl-CoA carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis.[4][5][6][7] Both this compound and diclofop exhibit herbicidal activity, but the acid is the primary phytotoxic agent.[1]

The rate of hydrolysis is influenced by several factors, including soil type, pH, temperature, and microbial activity.[1] In soil, the half-life of this compound can be as short as a few days under optimal conditions for microbial degradation.[1]

Quantitative Data on this compound Hydrolysis and Degradation

The following tables summarize the quantitative data on the hydrolysis and degradation of this compound under various conditions.

Table 1: Degradation of [14C]-Diclofop-Methyl in Parabrown Podzol Soil [1]

| Time (days) | This compound (% of applied) | Diclofop Acid (% of applied) | 4-(2,4-dichlorophenoxy) phenol (B47542) (% of applied) | 14CO2 (% of applied) | Bound Residue (% of applied) |

| 0 (approx. 3h) | 65 | 35 | ND | ND | ND |

| 1 | ~30 | ~70 | ND | ND | ND |

| 2 | ~10 | - | - | - | - |

| 6 | - | - | 2.5 | - | - |

| 24 | - | - | - | - | 70 |

| 96 | 1.5 | 5.5 | 0.4 | 25 | 65 |

ND: Not Detected. Data is approximated from graphical representations in the source.[1]

Table 2: Half-life of this compound in Soil

| Soil Type | Half-life (days) | Conditions | Reference |

| Parabrown Podzol | ~8 | 22°C, 12.5% moisture | [1] |

Experimental Protocols

Protocol 1: Analysis of this compound and Diclofop in Soil by Gas Chromatography (GC)

This protocol is based on the methods described for the extraction and analysis of this compound and its metabolite in soil.[8][9]

1. Extraction: a. Weigh 50 g of soil into a flask. b. Add 100 mL of an acetone-light petroleum (1:1 v/v) mixture. c. Shake for 2 hours on a mechanical shaker. d. Filter the extract through a Büchner funnel. e. Concentrate the filtrate to near dryness using a rotary evaporator at 40°C.

2. Derivatization of Diclofop Acid: a. To the concentrated extract, add 2 mL of 10% K2CO3 and 1 mL of pentafluorobenzyl bromide solution (1% in acetone). b. Heat the mixture at 60°C for 1 hour in a water bath. c. After cooling, add 5 mL of hexane (B92381) and shake vigorously for 1 minute. d. Allow the layers to separate and collect the upper hexane layer containing the derivatized diclofop and this compound.

3. Cleanup: a. Prepare a chromatographic column with alumina, silver-alumina, and Florisil. b. Apply the hexane extract to the column. c. Elute with a suitable solvent mixture (e.g., hexane:diethyl ether). d. Collect the eluate and concentrate it to a final volume of 1 mL.

4. GC Analysis: a. Instrument: Gas chromatograph equipped with an electron-capture detector (ECD). b. Column: A suitable capillary column for pesticide analysis (e.g., DB-5). c. Temperatures: Injector at 250°C, Detector at 300°C, Oven programmed from 150°C to 280°C. d. Carrier Gas: Nitrogen or Helium at a constant flow rate. e. Injection Volume: 1 µL.

5. Quantification: a. Prepare standard solutions of this compound and derivatized diclofop in hexane. b. Create a calibration curve by injecting the standards. c. Quantify the analytes in the samples by comparing their peak areas with the calibration curve.

Protocol 2: In Vitro Hydrolysis of this compound

This protocol describes a general procedure for studying the abiotic hydrolysis of this compound in aqueous solutions at different pH and temperatures.

1. Preparation of Buffer Solutions: a. Prepare a series of buffer solutions with pH values ranging from 3 to 10 (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for alkaline pH).[10] b. Sterilize the buffer solutions by autoclaving to prevent microbial degradation.

2. Hydrolysis Experiment: a. In amber glass vials, add a known volume of each buffer solution. b. Spike the solutions with a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile) to achieve a final concentration of 50 µM.[10] c. Prepare triplicate samples for each pH and temperature combination. d. Incubate the vials in temperature-controlled chambers at different temperatures (e.g., 15, 25, 35, and 45°C) in the dark.[10]

3. Sampling and Analysis: a. At predetermined time intervals, withdraw aliquots from each vial. b. Immediately quench the reaction by adding a suitable solvent and acidifying if necessary. c. Analyze the samples for the concentration of this compound and the formation of diclofop acid using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[11][12] d. HPLC Conditions: i. Column: C18 reverse-phase column. ii. Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape). iii. Flow Rate: 1 mL/min. iv. Detector: UV at 230 nm or MS in electrospray ionization (ESI) mode. v. Injection Volume: 20 µL.

4. Data Analysis: a. Plot the concentration of this compound versus time for each condition. b. Determine the pseudo-first-order rate constant (k) from the slope of the natural logarithm of the concentration versus time. c. Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k. d. Analyze the effect of pH and temperature on the hydrolysis rate. The Arrhenius equation can be used to determine the activation energy of the hydrolysis reaction.[13]

Visualizations

Hydrolysis of this compound

Caption: Hydrolysis of this compound to Diclofop Acid.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Caption: Inhibition of ACCase by Diclofop Acid.

Alternative Toxicity Pathway: Citrate Metabolism Disruption in Rice

Caption: this compound's effect on citrate metabolism.[14][15]

Conclusion

The hydrolysis of this compound to its active acid form is a fundamental process governing its herbicidal activity. Understanding the kinetics and influencing factors of this conversion is crucial for optimizing its application and predicting its environmental fate. The primary mechanism of action involves the inhibition of acetyl-CoA carboxylase, leading to the disruption of fatty acid synthesis. However, alternative toxicity pathways, such as the modulation of citrate metabolism, may also contribute to its phytotoxicity in certain plant species. The experimental protocols provided in this guide offer a framework for researchers to further investigate the properties and effects of this widely used herbicide.

References

- 1. ias.ac.in [ias.ac.in]

- 2. This compound | C16H14Cl2O4 | CID 39985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of this compound by pure cultures of bacteria isolated from Manitoban soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty-acid biosynthesis and acetyl-coa carboxylase as a target of diclofop, fenoxaprop and other aryloxy-phenoxy-propionic acid herbicides [agris.fao.org]

- 5. Herbicide Impact on Fatty-Acid Synthesis | PDF | Enzyme Inhibitor | Fatty Acid [scribd.com]

- 6. ジクロホップメチル PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 8. Determination of this compound and diclofop residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound and diclofop in soil by gas-liquid chromatography of their pentafluorobenzyl esters - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. ars.usda.gov [ars.usda.gov]

- 11. ppqs.gov.in [ppqs.gov.in]

- 12. kspsjournal.or.kr [kspsjournal.or.kr]

- 13. researchgate.net [researchgate.net]

- 14. Unraveling the toxicity mechanisms of the herbicide this compound in rice: modulation of the activity of key enzymes involved in citrate metabolism and induction of cell membrane anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Metabolic Fate of Diclofop-Methyl in Susceptible Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the herbicide diclofop-methyl in susceptible plant species, with a primary focus on wild oat (Avena fatua). Understanding these metabolic processes is crucial for elucidating the mechanisms of herbicide susceptibility and for the development of novel, more selective weed management strategies. This document details the key metabolic transformations, presents quantitative data on metabolite distribution, outlines experimental protocols for studying these pathways, and provides visual representations of the core processes.

Core Metabolic Pathways in Susceptible Plants

In susceptible grass species, the metabolism of this compound is a multi-step process that ultimately fails to efficiently detoxify the active herbicidal compound. The primary pathway involves two key enzymatic reactions: hydrolysis and conjugation.

1.1. Hydrolysis: Activation of the Herbicide

Upon absorption into the plant, the inactive ester form, this compound, is rapidly hydrolyzed by esterase enzymes to its phytotoxic free acid form, diclofop (B164953) acid.[1] This conversion is a critical activation step, as diclofop acid is the potent inhibitor of the enzyme acetyl-CoA carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.

1.2. Conjugation: A Reversible Sequestration

Following hydrolysis, susceptible plants attempt to detoxify diclofop acid through conjugation. The predominant conjugation reaction in susceptible species like wild oat is the formation of a glucose ester conjugate.[1] This reaction is catalyzed by glucosyltransferases. However, a critical aspect of this pathway in susceptible plants is the reversible nature of this ester conjugate. The conjugate can be hydrolyzed back to the active diclofop acid, thus maintaining a phytotoxic concentration within the plant cells. This contrasts sharply with the irreversible detoxification mechanisms found in resistant plants.

Below is a diagram illustrating the metabolic pathway of this compound in susceptible plants.

Quantitative Analysis of this compound Metabolism

The distribution of this compound and its metabolites varies between susceptible and resistant plants over time. The following tables summarize quantitative data from studies on wild oat (a susceptible species) and wheat (a resistant species) for comparative purposes.

Table 1: Foliar Absorption and Distribution of ¹⁴C-Diclofop-Methyl Radioactivity in Wild Oat and Wheat (4 Days After Treatment)

| Plant Species | % of Recovered Radioactivity Absorbed |

| Wild Oat (Susceptible) | 67% |

| Wheat (Resistant) | 61% |

Data sourced from Donald and Shimabukuro, 1980.

Table 2: Distribution of Methanol-Soluble ¹⁴C-Metabolites in Wild Oat and Wheat (4 Days After Treatment)

| Plant Species | % as Water-Soluble Conjugates |

| Wild Oat (Susceptible) | ~60% |

| Wheat (Resistant) | ~70% |

Data sourced from Donald and Shimabukuro, 1980.

Table 3: Composition of Unmetabolized this compound and Diclofop Acid in Plant Tissues (2 Days After Leaf Treatment)

| Plant Species | Combined % of this compound and Diclofop |

| Wild Oat (Susceptible) | 10 - 12% |

| Wheat (Resistant) | 5 - 7% |

Data sourced from Donald and Shimabukuro, 1980.

Experimental Protocols

The study of this compound metabolism in plants relies on a combination of techniques, primarily utilizing radiolabeled herbicides to trace their fate within the plant.

3.1. General Experimental Workflow

The following diagram outlines a typical workflow for investigating herbicide metabolism in plants.

3.2. Detailed Protocol for ¹⁴C-Diclofop-Methyl Metabolism Analysis

This protocol provides a step-by-step guide for conducting a radiolabeled herbicide metabolism study.

Materials:

-

¹⁴C-labeled this compound (ring-labeled)

-

Susceptible plant species (e.g., Avena fatua) grown to the 2-3 leaf stage

-

Microsyringe

-

Methanol, water, acetonitrile (B52724) (HPLC grade)

-

Scintillation vials and cocktail

-

Liquid Scintillation Counter (LSC)

-

High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector

-

Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

-

Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for metabolite identification)

Procedure:

-

Herbicide Application: Apply a known amount of ¹⁴C-diclofop-methyl solution (e.g., in acetone (B3395972) or ethanol) to the adaxial surface of a leaf of each plant using a microsyringe.

-

Incubation: Place the treated plants in a controlled environment (growth chamber) for specified time intervals (e.g., 24, 48, 72, 96 hours).

-

Harvesting: At each time point, harvest the treated leaf and separate the remaining plant material (shoots and roots).

-

Surface Wash: Wash the surface of the treated leaf with a suitable solvent (e.g., 10% methanol) to remove unabsorbed herbicide. Quantify the radioactivity in the wash using LSC.

-

Extraction: Homogenize the plant tissues (treated leaf, shoots, roots) separately in a solvent mixture (e.g., 80% methanol in water). Centrifuge the homogenate and collect the supernatant. Repeat the extraction process on the pellet to ensure complete extraction.

-

Quantification of Total Absorbed Radioactivity: Analyze an aliquot of the combined supernatant for each tissue type using LSC to determine the total absorbed radioactivity.

-

Metabolite Separation and Analysis:

-

HPLC: Concentrate the supernatant and inject a known volume into an HPLC system equipped with a C18 reverse-phase column and a radioactivity detector. Use a gradient elution program with water (acidified with formic or acetic acid) and acetonitrile to separate this compound, diclofop acid, and its conjugates.

-

TLC: Spot the concentrated extract onto a silica (B1680970) gel TLC plate. Develop the plate using a solvent system such as benzene:methanol:acetic acid (85:10:5 v/v/v). Visualize the radioactive spots using a radio-TLC scanner or by autoradiography.

-

GC-MS: For identification of unknown metabolites, derivatization (e.g., methylation) may be necessary prior to GC-MS analysis.

-

3.3. HPLC Method for Separation of this compound and its Metabolites

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more nonpolar compounds. For example:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at 280 nm and a radioactivity flow detector.

3.4. TLC Method for Metabolite Separation

-

Stationary Phase: Silica gel 60 F254 plates

-

Mobile Phase (Solvent System): Benzene:Methanol:Acetic Acid (85:10:5, v/v/v)

-

Detection: Radio-TLC scanner or autoradiography.

Conclusion

The metabolic pathway of this compound in susceptible plants is characterized by the rapid hydrolysis to the active diclofop acid and its subsequent, reversible conjugation to a glucose ester. This inability to form stable, inactive metabolites is a key determinant of susceptibility. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers investigating herbicide metabolism, selectivity, and the mechanisms of plant defense against xenobiotics. Further research in this area will continue to inform the development of more effective and environmentally sound weed management technologies.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Diclofop-Methyl in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of the herbicide diclofop-methyl in soil. It is designed to be a valuable resource for researchers, environmental scientists, and professionals involved in the development and assessment of agrochemicals. This document details the primary degradation pathways, summarizes key quantitative data, and provides detailed experimental protocols for studying the environmental persistence of this compound.

Introduction

This compound, chemically known as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, is a selective post-emergence herbicide used to control annual grass weeds in a variety of broad-leaf crops.[1] Understanding its behavior and persistence in the soil is crucial for assessing its potential environmental impact, ensuring food safety, and developing sustainable agricultural practices. The environmental fate of this compound is governed by a combination of chemical and biological processes, including hydrolysis, photolysis, and microbial degradation.[2]

Degradation Pathways of this compound in Soil

The degradation of this compound in the soil environment is a multi-step process that leads to the formation of several intermediate metabolites and eventual mineralization to carbon dioxide. The primary degradation pathways are hydrolysis, microbial degradation, and to a lesser extent, photolysis on the soil surface.

Hydrolysis

Upon application to moist soil, this compound undergoes rapid hydrolysis of its ester bond to form its primary and herbicidally active metabolite, diclofop-acid (2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid).[3][4] This initial transformation is a key step in the degradation cascade and can be influenced by soil pH and moisture content.[2][5] Studies have shown that as much as 85% of applied this compound can be hydrolyzed to diclofop-acid within 24 hours of application to moist soil.[2]

Microbial Degradation

Following hydrolysis, diclofop-acid is further degraded by soil microorganisms.[2] This biological decomposition is a critical process in the overall detoxification of the herbicide in the soil. Several soil bacteria, including species of Chryseomonas and Sphingomonas, have been identified as capable of utilizing this compound and its metabolites as a source of carbon and energy.[6][7] Microbial activity leads to the cleavage of the ether linkage in the diclofop-acid molecule, resulting in the formation of 4-(2,4-dichlorophenoxy)phenol.[3][6] This intermediate is then further metabolized, ultimately leading to the mineralization of the aromatic rings to CO2.[3]

Photolysis

Photodegradation, or the breakdown of a chemical by light, can also contribute to the degradation of this compound, particularly when it remains on the soil surface.[8] While considered a less dominant pathway compared to hydrolysis and microbial degradation in the soil matrix, photolysis can play a role in the initial dissipation of the herbicide before it is incorporated into the soil profile.

The major degradation pathways of this compound in soil are illustrated in the following diagram:

Quantitative Data on this compound Degradation

The persistence of this compound and its primary metabolite, diclofop-acid, in soil is often quantified by their half-lives (DT50), which is the time required for 50% of the initial concentration to dissipate. The half-life is influenced by various soil properties and environmental conditions.

| Compound | Soil Condition | Half-life (DT50) | Reference(s) |

| This compound | Aerobic, moist soil | < 3 to 8 days | [2][5] |

| This compound | Aerobic, moist soil | ~6.40 days | [9][10] |

| Diclofop-acid | Aerobic soil | 6 to 38 days | [2] |

| Diclofop-acid | Anaerobic soil | ≥ 150 days | [2] |

| Diclofop-acid | Sandy soils | 10 days | [1] |

| Diclofop-acid | Sandy clay soils | 30 days | [1] |

Note: The variability in half-life values reflects differences in soil type, organic matter content, microbial activity, temperature, and moisture levels across the cited studies.

Experimental Protocols

This section provides detailed methodologies for conducting key experiments to evaluate the environmental fate and degradation of this compound in soil.

Soil Collection and Preparation

-

Soil Sampling: Collect topsoil (0-15 cm depth) from a field with no recent history of this compound application.

-

Sieving: Air-dry the soil and pass it through a 2 mm sieve to remove stones and large organic debris.

-

Characterization: Analyze the soil for its physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay percentages), and water holding capacity.

-

Moisture Adjustment: Adjust the moisture content of the soil to a predetermined level, typically 50-75% of its water holding capacity, and pre-incubate for several days to stabilize microbial activity.

Hydrolysis Study Protocol

This protocol is designed to determine the rate of hydrolysis of this compound to diclofop-acid in soil.

References

- 1. researchgate.net [researchgate.net]

- 2. ias.ac.in [ias.ac.in]

- 3. Determination of this compound and diclofop residues in soil and crops by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of this compound and diclofop in soil by gas-liquid chromatography of their pentafluorobenzyl esters - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. ccme.ca [ccme.ca]

- 6. Degradation of this compound by pure cultures of bacteria isolated from Manitoban soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 8. Microbial degradation of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. ejss.journals.ekb.eg [ejss.journals.ekb.eg]

The Soil Persistence and Degradation of Diclofop-Methyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the soil persistence and half-life of the herbicide diclofop-methyl. It details its degradation pathways, summarizes quantitative data on its persistence under various environmental conditions, and outlines the experimental protocols used for its study.

Introduction

This compound is a selective post-emergence herbicide used for the control of annual grass weeds in a variety of broad-leaf crops.[1] Its environmental fate, particularly its persistence and degradation in soil, is a critical factor in assessing its ecological impact. This compound itself is relatively non-persistent, rapidly hydrolyzing to its primary and herbicidally active metabolite, diclofop-acid.[1][2][3][4][5] The persistence of this acid is of greater environmental significance.

Degradation Pathway in Soil

In the soil environment, this compound undergoes a multi-step degradation process. The initial and most rapid step is the hydrolysis of the methyl ester to form diclofop-acid.[1][2][3] This is followed by further, slower degradation of the acid.

The primary degradation pathway is as follows:

-

Hydrolysis: this compound is rapidly hydrolyzed to diclofop-acid. This process can be chemical and biological.[1] As much as 85% of this compound can be hydrolyzed within 24 hours of application to the soil.[1][5]

-

Metabolism of Diclofop-Acid: Under aerobic conditions, microorganisms in the soil further break down diclofop-acid.[1] An intermediate product identified is 4-(2,4-dichlorophenoxy)phenol.[2][3][4]

-

Further Degradation: Subsequent degradation steps can involve the cleavage of the ether linkage, potentially forming 2,4-dichlorophenol (B122985) and other smaller molecules, eventually leading to mineralization (formation of CO2).[3][6]

Soil Persistence and Half-Life

The persistence of this compound is generally reported in terms of the half-life (DT50), which is the time it takes for 50% of the initial concentration to dissipate. The half-life is highly variable and depends on a range of soil and environmental factors.

| Compound | Half-Life (DT50) | Conditions | Soil Type | Reference |